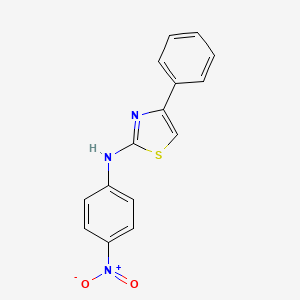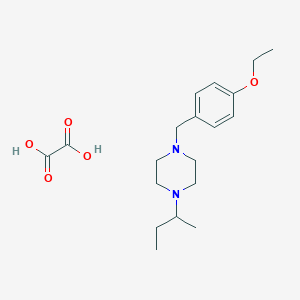
N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine
Vue d'ensemble
Description
N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine, also known as NPTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NPTB belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine has been studied extensively for its potential applications in the field of medicinal chemistry. In recent years, several studies have reported the biological activities of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity: this compound has been reported to exhibit significant antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Several studies have suggested that the antimicrobial activity of this compound is due to its ability to inhibit the growth of bacterial cells by disrupting their cell membrane and inhibiting the synthesis of bacterial DNA.
Anticancer Activity: this compound has also been studied for its potential anticancer properties. Several studies have reported that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The anticancer activity of this compound is believed to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway.
Anti-inflammatory Activity: this compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. This property of this compound makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood, but several studies have suggested that it works by inhibiting the activity of specific enzymes and proteins involved in various biological processes. For example, this compound has been reported to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in the regulation of DNA supercoiling. Additionally, this compound has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects, including inhibition of bacterial growth, induction of apoptosis in cancer cells, and inhibition of pro-inflammatory cytokine production. Additionally, this compound has been reported to exhibit low toxicity in normal cells, making it a potentially safe therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine has several advantages for use in lab experiments, including its high solubility in water and organic solvents, making it easy to handle and manipulate. Additionally, this compound has been reported to exhibit low toxicity in normal cells, making it a potentially safe therapeutic agent for the treatment of various diseases. However, the limitations of this compound include its high cost of synthesis and the limited availability of the compound.
Orientations Futures
Several future directions for the research of N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine include:
1. Identification of the molecular targets of this compound: Further studies are needed to identify the molecular targets of this compound and to understand the mechanism of action of the compound.
2. Optimization of synthesis method: The synthesis method of this compound can be optimized to improve the yield and reduce the cost of production.
3. Evaluation of pharmacological properties: Further studies are needed to evaluate the pharmacological properties of this compound, including its pharmacokinetics and pharmacodynamics.
4. Development of this compound derivatives: The development of this compound derivatives may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion
This compound is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits antimicrobial, anticancer, and anti-inflammatory properties and has low toxicity in normal cells, making it a potentially safe therapeutic agent for the treatment of various diseases. Further research is needed to identify the molecular targets of this compound, optimize its synthesis method, evaluate its pharmacological properties, and develop this compound derivatives.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)13-8-6-12(7-9-13)16-15-17-14(10-21-15)11-4-2-1-3-5-11/h1-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPKCXZJGHINAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methylphenyl)amino]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]cyclopentanecarboxamide](/img/structure/B3947995.png)
![2-(benzoylamino)-N-[1-benzyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3947999.png)
![1-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948003.png)

![3-methyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3948035.png)
![N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948041.png)

![4-tert-butoxy-N-{2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}benzamide](/img/structure/B3948059.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3948067.png)
![17-[3-methyl-1-(4-morpholinylcarbonyl)butyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3948080.png)
![N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-[(3-propylisoxazol-5-yl)methyl]urea](/img/structure/B3948087.png)


![N-(5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B3948111.png)